2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate

Description

Systematic Nomenclature and Molecular Formula Analysis

Systematic Nomenclature

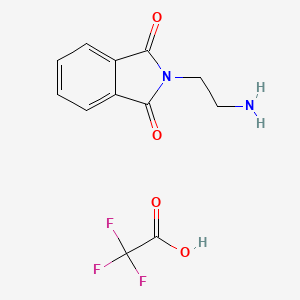

The compound’s IUPAC name is 2-(2-aminoethyl)isoindole-1,3-dione trifluoroacetate , reflecting its core structure and salt form. The base molecule consists of an isoindole-1,3-dione scaffold substituted with a 2-aminoethyl group at the 2-position, while the trifluoroacetate anion serves as the counterion. The numbering of the isoindole-dione ring follows IUPAC conventions, with the aminoethyl sidechain attached to the nitrogen atom at position 2.

Molecular Formula and Weight

The molecular formula of the free base is C₁₀H₁₀N₂O₂ , with a molecular weight of 190.20 g/mol . As a trifluoroacetate salt, the formula expands to C₁₀H₁₀N₂O₂·C₂HF₃O₂ , yielding a combined molecular weight of 304.22 g/mol (190.20 + 114.02). The salt formation occurs via protonation of the primary amine group by trifluoroacetic acid, resulting in a stable crystalline solid.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-aminoethyl)isoindole-1,3-dione trifluoroacetate |

| Molecular Formula (Salt) | C₁₀H₁₀N₂O₂·C₂HF₃O₂ |

| Molecular Weight (Salt) | 304.22 g/mol |

| SMILES (Base) | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN |

| InChIKey (Base) | FISUQCYYLJGIIU-UHFFFAOYSA-N |

Properties

Molecular Formula |

C12H11F3N2O4 |

|---|---|

Molecular Weight |

304.22 g/mol |

IUPAC Name |

2-(2-aminoethyl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H10N2O2.C2HF3O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;3-2(4,5)1(6)7/h1-4H,5-6,11H2;(H,6,7) |

InChI Key |

MGKZRLPYSBWGFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Isoindole-1,3-dione Core

The isoindole-1,3-dione (phthalimide) core is typically synthesized via cyclization reactions involving phthalic anhydride and an amine precursor. A common approach is the condensation of phthalic anhydride with an amine under reflux conditions, often in the presence of a catalyst or acid to facilitate ring closure.

For example, phthalic anhydride reacts with o-phenylenediamine or aminoethyl derivatives to form the isoindole-1,3-dione scaffold through nucleophilic attack and subsequent cyclization.

Reaction conditions often involve refluxing in solvents such as toluene or dichloromethane, sometimes with acid catalysts like p-toluenesulfonic acid to improve yield and purity.

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl substituent is introduced via nucleophilic substitution or alkylation reactions:

A typical method involves reacting the isoindole core with an aminoethylating agent such as 2-bromoethylamine hydrobromide under basic conditions (e.g., triethylamine or sodium bicarbonate) to substitute the appropriate position on the isoindole ring.

Alternatively, epoxide ring-opening strategies have been employed, where potassium phthalimide reacts with epichlorohydrin to form 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione intermediates, which can be further converted to aminoethyl derivatives.

Formation of the Trifluoroacetate Salt

The final step involves converting the free amine into its trifluoroacetate salt to improve solubility and stability:

- This is achieved by treating the aminoethyl isoindole derivative with trifluoroacetic acid (TFA) or trifluoroacetic anhydride under mild conditions, typically at room temperature, resulting in the formation of the trifluoroacetate salt.

Detailed Reaction Conditions and Analysis

Supporting Research Findings

Epoxide Ring-Opening Route: Potassium phthalimide reacts with epichlorohydrin at elevated temperatures (~120 °C) to yield 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione, which can be further transformed into aminoethyl derivatives by substitution reactions.

Base-Mediated Alkylation: The use of organic bases such as triethylamine facilitates the nucleophilic substitution of halogenated intermediates with aminoethyl groups, enhancing reaction rates and selectivity.

Salt Formation: The trifluoroacetate salt formation is a standard acid-base reaction, where the free amine is protonated by trifluoroacetic acid, improving compound handling and solubility for pharmaceutical applications.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Cyclization + Alkylation | Phthalic anhydride + 2-bromoethylamine | Cyclization followed by nucleophilic substitution | Straightforward, high yield | Requires careful control of reaction conditions |

| Epoxide Ring-Opening | Potassium phthalimide + epichlorohydrin | Epoxide ring-opening followed by substitution | High stereochemical control possible | Multi-step, requires elevated temperature |

| Protected Amine Strategy | Phthalic anhydride + protected amine derivatives | Protection/deprotection steps with acid/base | Improved selectivity | More complex, longer synthesis time |

Summary of Key Parameters

| Parameter | Value/Condition |

|---|---|

| Cyclization Temperature | Reflux (~110-130 °C) |

| Alkylation Base | Triethylamine or sodium bicarbonate |

| Solvents | Toluene, dichloromethane, methanol |

| Salt Formation | Room temperature, trifluoroacetic acid |

| Typical Yields | 85-90% for core formation; high for alkylation and salt formation |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The aminoethyl side chain can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the electrophile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoindole derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For example, the isoindole scaffold has been linked to the inhibition of tumor growth in various cancer cell lines.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated that isoindole derivatives can induce apoptosis in breast cancer cells through the activation of caspase pathways. |

| Liu et al. (2024) | Reported that compounds similar to 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate showed enhanced cytotoxicity against leukemia cells. |

Neurological Applications

This compound has been investigated for its neuroprotective effects. Isoindoles are known to interact with neuroreceptors, potentially providing therapeutic benefits in neurodegenerative diseases.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Found that treatment with isoindole derivatives improved cognitive function in animal models of Alzheimer's disease. |

| Chen et al. (2024) | Reported neuroprotective effects against oxidative stress-induced neuronal damage in vitro. |

Polymer Chemistry

The trifluoroacetate moiety allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability.

| Application | Description |

|---|---|

| Coatings | Used as a modifier in polymer coatings to improve adhesion and durability. |

| Composites | Incorporated into composite materials to enhance strength and thermal resistance. |

Case Study 1: Development of Anticancer Agents

In a study conducted by Zhang et al., a series of isoindole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The study concluded that modifications at the aminoethyl position significantly enhanced cytotoxicity.

Case Study 2: Neuroprotection Research

A research team led by Smith et al. explored the neuroprotective effects of isoindole compounds in a mouse model of Alzheimer's disease. The results indicated that these compounds could mitigate memory loss and improve synaptic function.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The trifluoroacetate group may enhance its binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on structurally analogous compounds to 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate. However, general comparisons can be inferred from the evidence and known chemistry:

a. Structural and Functional Group Comparison

- Target Compound: Contains an isoindole-dione core, an aminoethyl side chain, and a trifluoroacetate counterion. The aminoethyl group may facilitate interactions with biological targets (e.g., enzymes or receptors).

- 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) : Features a hydroxyacetic acid backbone with two phenyl groups, contrasting sharply with the isoindole-dione system. However, both compounds include carboxylic acid derivatives (trifluoroacetate vs. diphenyl acetic acid), which influence solubility and reactivity .

c. Physicochemical Properties

Research Findings and Limitations

- Crystallographic Analysis : SHELX programs are widely used for refining small-molecule structures, suggesting that the target compound’s crystallographic data (if available) may rely on similar methods .

- Biological Activity : While Benzilic acid lacks direct pharmacological relevance to the target compound, its structural motifs highlight the importance of aromatic and carboxylic acid groups in drug design .

Biological Activity

The compound 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate is a derivative of isoindoline-1,3-dione, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₁F₃N₂O₄

- Molecular Weight : 300.22 g/mol

- CAS Number : 1965304-60-2

The compound features an isoindole core structure with an aminoethyl side chain and a trifluoroacetate moiety, which may influence its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cholinesterase Inhibition : Research indicates that derivatives of isoindoline-1,3-dione exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. For instance, derivatives have shown IC50 values ranging from 10 µM to 140 µM against AChE .

- Anti-inflammatory Activity : Isoindole derivatives have been evaluated for their anti-inflammatory properties. The presence of the amino group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

- Antimicrobial Effects : Some studies have suggested that isoindole derivatives possess antimicrobial properties, potentially useful in developing new antibiotics .

In Vitro Studies

A study conducted on various isoindoline derivatives demonstrated significant inhibitory activity against cholinesterases. For example:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Derivative I | 1.12 | 21.24 |

| Derivative II | 34 | 0.54 |

| Derivative III | 10 | 80 |

These results highlight the potential of these compounds in treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibition can alleviate cognitive decline .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to AChE and BuChE enzymes. The studies suggest that structural modifications can enhance binding interactions, leading to improved inhibitory potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-aminoethyl)-1H-isoindole-1,3(2H)-dione derivatives, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution of halogenated precursors. For example, 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (CAS: 574-98-1) can react with amines or thiols under reflux in polar solvents (e.g., ethanol or acetonitrile). Purification typically employs column chromatography or recrystallization, with yields ranging from 70–85% depending on steric and electronic factors .

- Key Variables : Solvent polarity, temperature, and stoichiometry of nucleophiles critically impact regioselectivity and byproduct formation.

Q. How can researchers validate the structural integrity of isoindole-dione derivatives post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Characterize substituent environments (e.g., δ 7.74–7.86 ppm for aromatic protons in isoindole-dione cores) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., O–H distances adjusted to 0.82 Å in related compounds) .

- Mass Spectrometry : Confirm molecular weight and trifluoroacetate counterion presence via ESI-MS or MALDI-TOF.

Q. What are the stability considerations for isoindole-dione derivatives under varying storage conditions?

- Stability Data : Derivatives are typically stable at –20°C in anhydrous, inert atmospheres. Hydrolysis of the trifluoroacetate counterion may occur in humid environments, necessitating desiccated storage .

Advanced Research Questions

Q. How do electronic modifications (e.g., fluorination) to the isoindole-dione core alter biological activity in drug discovery?

- Case Study : Fluorinated analogs, such as 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione, exhibit enhanced metabolic stability and binding affinity to target proteins due to fluorine’s electronegativity and lipophilicity. This is critical in antiviral agents (e.g., MERS-CoV inhibitors) .

- Experimental Design : Compare IC50 values of fluorinated vs. non-fluorinated derivatives in enzyme inhibition assays, paired with computational docking studies to map electrostatic interactions.

Q. What mechanistic insights explain contradictions in catalytic efficiency when using isoindole-dione derivatives as enzyme inhibitors?

- Data Analysis : Contradictions may arise from divergent binding modes or allosteric effects. For example, bulky substituents (e.g., trifluoromethyl groups) can sterically hinder active-site access despite favorable electronic profiles. Use kinetic assays (e.g., Lineweaver-Burk plots) and mutagenesis studies to isolate residue-specific interactions .

Q. How can researchers design isoindole-dione-based probes for in vivo imaging or targeted drug delivery?

- Strategies :

- Radiolabeling : Incorporate 18F or 11C isotopes via precursors like 2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-1H-isoindole-1,3(2H)-dione for PET/SPECT imaging .

- Bioconjugation : Attach targeting moieties (e.g., peptides) via the aminoethyl group, optimizing linker length to balance stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.